4'-[(o-Aminophenyl)sulfonyl]-acetanilide
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Overview
Description
4’-[(o-Aminophenyl)sulfonyl]-acetanilide is an organic compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetanilide group and a sulfonyl group attached to an o-aminophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide typically involves the reaction of o-aminophenyl sulfone with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Starting Materials: o-Aminophenyl sulfone and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The o-aminophenyl sulfone is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4’-[(o-Aminophenyl)sulfonyl]-acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[(o-Aminophenyl)sulfonyl]-acetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways, leading to the inhibition of their activity.
Pathways Involved: It affects pathways related to inflammation, pain, and cellular signaling, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4’-[(o-Aminophenyl)sulfonyl]-acetanilide can be compared with other similar compounds such as:
4,4’-Diaminodiphenyl sulfone (Dapsone): Both compounds contain a sulfonyl group, but Dapsone has two amino groups attached to the phenyl rings, making it more suitable for use as an antibacterial agent.
4-Aminophenyl sulfone: This compound is structurally similar but lacks the acetanilide group, which affects its reactivity and applications.
Biological Activity
Introduction
4'-[(o-Aminophenyl)sulfonyl]-acetanilide, also known by its chemical name C14H14N2O3S, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula: C14H14N2O3S
- CAS Number: 18514-07-3
- Molecular Weight: 286.34 g/mol
- IUPAC Name: this compound
The compound features a sulfonamide group attached to an acetanilide structure, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including glioma cells. The compound was found to induce cell death through multiple mechanisms, including apoptosis and necroptosis, which are critical pathways in cancer therapy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound interacts with specific enzymes involved in cell signaling pathways, potentially altering their activity and leading to reduced cell proliferation.
- DNA Binding : Similar to other aminophenyl derivatives, there is evidence suggesting that this compound may bind to DNA, causing mutations that can lead to cell death .
- Oxidative Stress : The compound has been shown to induce oxidative stress in cancer cells, which can further contribute to its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's sulfonamide group is likely responsible for this activity, as sulfonamides are known for their antibacterial properties .
In Vitro Studies
A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioma | 15 | Induction of apoptosis |
Breast Cancer | 20 | DNA intercalation |
Colon Cancer | 25 | Oxidative stress induction |
These results indicate that the compound has varying levels of potency against different cancer types, highlighting its potential as a therapeutic agent.
Animal Models
Research involving animal models has further supported the anticancer potential of this compound. In a study using mice with induced tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOCUXQEKHPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.